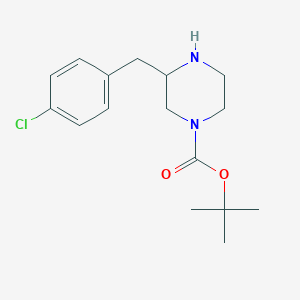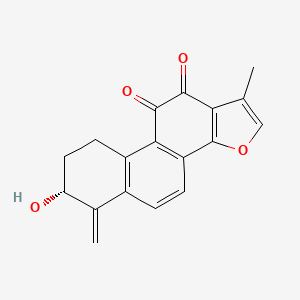
3-Hydroxymethylenetanshinquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylenetanshinquinone typically involves the extraction of the compound from the roots of Salvia miltiorrhiza Bge. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, ensuring the compound’s availability for research and therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxymethylenetanshinquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methylene, and ketone groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethylenetanshinquinone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hydroxymethylenetanshinquinone involves its interaction with various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by modulating signaling pathways such as STAT3 . Additionally, it exerts anti-inflammatory effects by regulating the production of pro-inflammatory cytokines and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxymethylenetanshinquinone can be compared with other similar compounds derived from Salvia miltiorrhiza Bge, such as:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share structural similarities but differ in their functional groups and specific bioactivities. This compound stands out due to its unique combination of hydroxyl, methylene, and ketone groups, which contribute to its distinct chemical reactivity and therapeutic potential.
Eigenschaften
Molekularformel |
C18H14O4 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(7R)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
RUJKJFRMCYQMLH-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4=C)O |
Kanonische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)

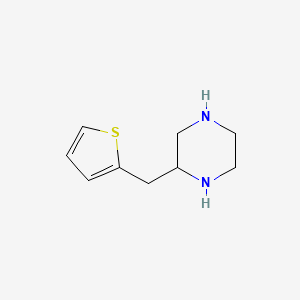
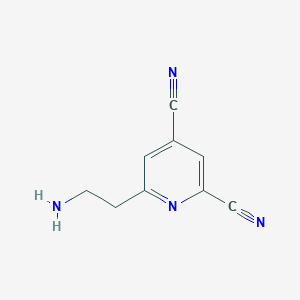
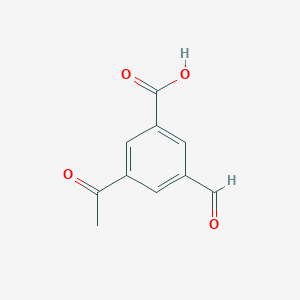
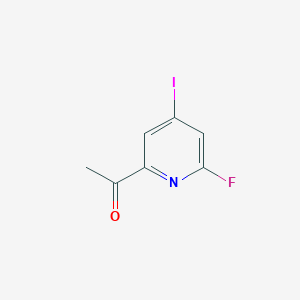
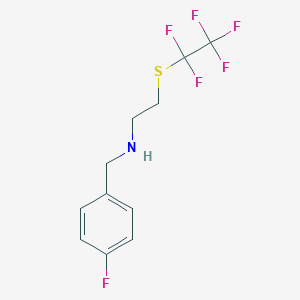


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)



